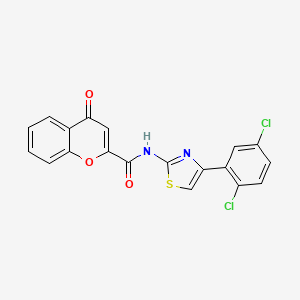

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

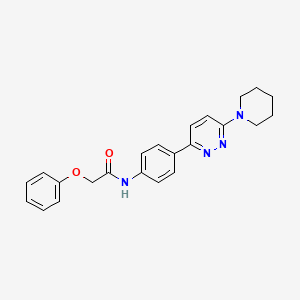

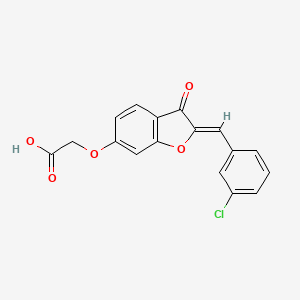

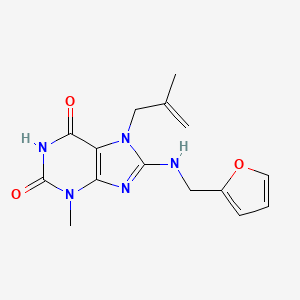

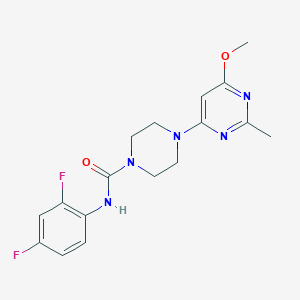

The compound “N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic molecule that contains several functional groups, including a thiazole ring and a chromene ring . Thiazoles are a type of heterocyclic compound that contain a five-membered C3NS ring . Chromenes, on the other hand, are a type of organic compound that contain a fused benzene and dihydropyran ring .

Molecular Structure Analysis

Thiazoles are planar molecules and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Chromenes have a fused ring structure with a benzene ring attached to a dihydropyran ring .Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . Chromenes can undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . They are clear pale yellow liquids with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Antimicrobial Activity

Thiazole derivatives have been recognized for their antimicrobial properties. The presence of the thiazole moiety in the compound suggests potential use as an antimicrobial agent. Research has shown that thiazole derivatives can act against various bacterial strains, making them valuable in the development of new antibiotics .

Antitubercular Agents

Compounds that combine thiazole with other pharmacophores, such as chalcone, have exhibited significant antitubercular activity. This suggests that our compound of interest could be synthesized into hybrids that target the tuberculosis bacterium, potentially offering a new avenue for treatment .

Antiproliferative Agents

The structural features of thiazole-chalcone hybrids have also been associated with antiproliferative activities, particularly against cancer cell lines. This indicates that the compound may be useful in cancer research, especially in the design of molecules that can inhibit the growth of cancer cells .

Anti-Inflammatory and Analgesic Applications

Thiazole derivatives are known to possess anti-inflammatory and analgesic activities. This compound could be explored for its efficacy in reducing inflammation and pain, which is beneficial for conditions like arthritis and other inflammatory diseases .

Neuroprotective Properties

The thiazole ring is present in many compounds with neuroprotective effects. This compound could be part of research into treatments for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, by protecting neurons from damage .

Antiviral Activity

Thiazole derivatives have shown promise as antiviral agents. Given the ongoing need for new antiviral drugs, especially in the wake of pandemics, the compound could be valuable in the development of treatments against various viral infections .

Orientations Futures

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . These compounds often target enzymes or proteins that are essential for the survival or replication of the pathogens they are designed to combat.

Mode of Action

For instance, they can inhibit enzyme activity, disrupt protein-protein interactions, or interfere with cellular processes such as DNA replication . The specific changes resulting from these interactions would depend on the nature of the target and the precise structure of the thiazole derivative.

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets of the compound. Thiazole derivatives have been found to affect a wide range of pathways, including those involved in inflammation, pain perception, microbial metabolism, viral replication, and cancer cell proliferation . The downstream effects of these disruptions can include reduced inflammation, pain relief, inhibition of microbial growth or viral replication, and death of cancer cells.

Pharmacokinetics

Thiazole derivatives are generally known to have good bioavailability and are often designed to be resistant to metabolic degradation . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can significantly impact its bioavailability and effectiveness.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. In general, thiazole derivatives can cause a variety of effects, such as inhibiting enzyme activity, disrupting cellular processes, or inducing cell death

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect a compound’s stability and its ability to interact with its targets. Additionally, the compound’s effectiveness can be influenced by factors within the body, such as the presence of certain enzymes or proteins, the pH of the body fluids, and the presence of other drugs .

Propriétés

IUPAC Name |

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Cl2N2O3S/c20-10-5-6-13(21)12(7-10)14-9-27-19(22-14)23-18(25)17-8-15(24)11-3-1-2-4-16(11)26-17/h1-9H,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBYSDAEMSMWQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenoxy-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2935509.png)

![2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2935512.png)

![3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2935516.png)

![3-({2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}methyl)benzonitrile](/img/structure/B2935523.png)

![(Z)-methyl 2-(2-((5-chloro-2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2935524.png)

![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2935525.png)